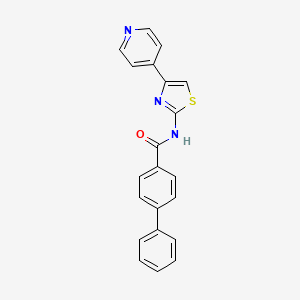
4-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a pincer-type compound with intriguing properties. It features a central benzamide core adorned with a phenyl group, a pyridine ring, and a thiazole moiety. The compound’s structure suggests potential applications in various fields, including coordination chemistry, catalysis, and supramolecular assemblies .
Molecular Structure Analysis
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, like our compound of interest, have been recognized for their antimicrobial properties. They can act against a variety of bacterial strains by interfering with the synthesis of bacterial cell walls or proteins . This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Antitubercular Agents
The structural similarity of our compound to pyrazinamide, a first-line antitubercular drug, suggests potential applications in tuberculosis (TB) treatment. Novel derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promise as potent anti-TB agents .
Anticancer Activity
Compounds with a thiazole core have been explored for their anticancer properties. Research indicates that certain thiazole derivatives exhibit cytotoxic activities against various cancer cell lines, suggesting that our compound could be part of new chemotherapeutic strategies .
Neuroprotective Agents
Neurodegenerative diseases are a major area of concern in healthcare. Some thiazole derivatives have shown the ability to protect neuronal cells and could be used in the treatment of diseases like Alzheimer’s and Parkinson’s. The neuroprotective potential of such compounds is an exciting avenue for further research .
Antioxidant Properties
Oxidative stress is implicated in many diseases, and antioxidants are crucial in mitigating these effects. Thiazole derivatives have demonstrated antioxidant activity, which could be harnessed in the development of treatments for conditions caused by oxidative damage .
Diabetes Management
Some thiazole compounds have shown efficacy in reducing blood glucose levels, which can be beneficial in managing diabetes and related disorders. This suggests that our compound may have applications in the treatment or management of diabetes and its complications .
Eigenschaften
IUPAC Name |
4-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS/c25-20(18-8-6-16(7-9-18)15-4-2-1-3-5-15)24-21-23-19(14-26-21)17-10-12-22-13-11-17/h1-14H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHCXMJWRPRVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester](/img/structure/B2978408.png)
![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/no-structure.png)
![Methyl 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-2-thiophenecarboxylate](/img/structure/B2978412.png)
![6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2978415.png)
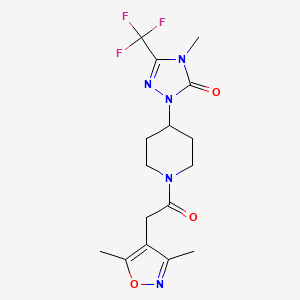
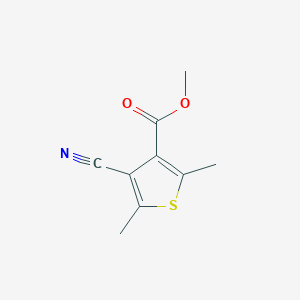
![N-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)prop-2-enamide](/img/structure/B2978421.png)
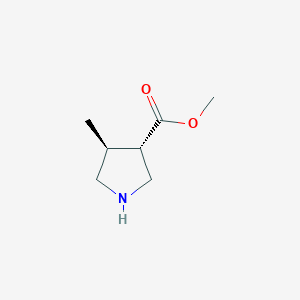
![9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride](/img/structure/B2978423.png)
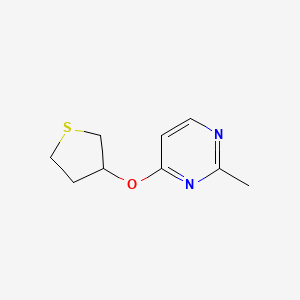
![8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2978426.png)

![2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2978428.png)